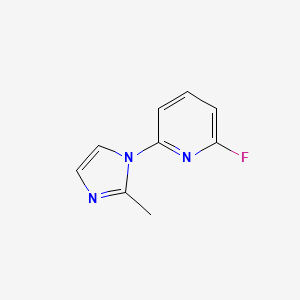

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine

Description

Propriétés

IUPAC Name |

2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDIKOHUALQRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets. For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins. This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway, which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines. This suggests that this compound might have similar effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine are largely influenced by its imidazole moiety. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Cellular Effects

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Activité Biologique

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, a compound characterized by its unique structural features, belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3. The presence of both fluorine and imidazole groups in its structure contributes to its biological activity by influencing its interaction with biological targets.

Imidazole-containing compounds are known for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Compounds in this class can inhibit enzymatic activity, affecting metabolic pathways.

- Receptor Modulation : They may block or activate specific receptors, influencing cellular signaling.

- DNA Interaction : Some imidazole derivatives have been shown to interact with DNA, potentially affecting gene expression.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain imidazole compounds demonstrate potent antifungal activity against strains such as Candida albicans and Candida krusei, often outperforming traditional antifungal agents like fluconazole . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. A study focused on the synthesis of imidazo[1,2-a]pyridine analogs revealed a variety of biological activities, including cytotoxic effects on cancer cell lines such as HeLa cells . Compounds were assessed for their half-maximal inhibitory concentration (IC50), with several exhibiting significant cytotoxicity.

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 1a | <150 | Highly cytotoxic |

| 1b | 50 | Moderate activity |

| 1c | >100 | Low activity |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity. For instance, substituents at this position can enhance or diminish the compound's ability to inhibit key enzymes involved in cancer cell proliferation .

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Inhibition of Rab Geranylgeranyl Transferase (RGGT) : A study synthesized 6-substituted imidazo[1,2-a]pyridine analogs as RGGT inhibitors, revealing that certain compounds effectively reduced cell viability in HeLa cells through inhibition of protein prenylation .

- Antifungal Efficacy : Research demonstrated that specific imidazole derivatives showed enhanced antifungal activity compared to established drugs, suggesting that modifications could lead to more effective treatments against resistant strains .

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, which is crucial given the increasing antibiotic resistance observed in many pathogens.

Case Study: Synthesis of Hybrid Compounds

A study synthesized several hybrids involving imidazole and pyridine derivatives to enhance antibacterial activity. The results indicated that compounds incorporating the imidazole moiety exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Hybrid A | 20 | S. aureus |

| Hybrid B | 40 | E. coli |

| Hybrid C | 70 | Multi-drug resistant S. aureus |

Neuroprotective Effects

Imidazole derivatives have been investigated for their neuroprotective properties, particularly in treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to inhibit the production of amyloid-beta peptides positions it as a candidate for further research in this area.

Case Study: Inhibition of Amyloid-beta Production

Research has demonstrated that certain imidazole derivatives can significantly reduce amyloid-beta levels, potentially alleviating symptoms associated with Alzheimer's disease . The mechanism involves the modulation of enzymes responsible for peptide cleavage.

Synthesis and Application in Drug Development

The synthesis of this compound can be achieved through various methods, including metal-free reactions that yield high purity and yield rates. These synthetic pathways are essential for scaling up production for pharmaceutical applications.

Synthetic Pathways

Recent advances have introduced efficient protocols for synthesizing imidazo[1,2-a]pyridines without the use of metals, thus reducing environmental impact and improving safety in drug development processes .

Broader Implications in Medicinal Chemistry

The structural characteristics of this compound allow it to serve as a scaffold for developing novel drugs targeting various diseases beyond bacterial infections and neurodegeneration, including cancer and metabolic disorders.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-6-(1H-imidazol-1-yl)pyridine (15a)

- Molecular Formula : C₈H₅FN₃

- Key Features : Lacks the methyl group on the imidazole ring.

- ¹H NMR data (CDCl₃, 400 MHz) reveals distinct aromatic proton shifts (δ 8.31, 7.90, 7.59 ppm), indicating electronic differences due to the absence of the methyl group .

2-Fluoro-6-[4-(1H-imidazol-1-yl)-1-piperidinyl]pyridine

- Molecular Formula : C₁₃H₁₅FN₄

- Key Features : Replaces the 2-methylimidazole with a bulkier piperidine-linked imidazole.

- Impact: Increased molecular weight (246.29 g/mol) and spatial complexity, which may reduce membrane permeability but improve solubility in polar solvents .

2-Fluoro-6-(pyrrolidin-1-yl)aniline

- Molecular Formula : C₁₀H₁₂FN₂

- Key Features : Pyrrolidine (saturated amine) replaces the imidazole, with an additional aniline group.

- The compound’s acute toxicity (as per its Safety Data Sheet) suggests divergent pharmacological profiles compared to imidazole-containing analogs .

Functional Group Modifications

6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine

- Molecular Formula : C₈H₉N₄

- Key Features: Amino group at position 3 instead of fluorine.

- Impact: The amine group enhances hydrogen-bond donor capacity, which could improve binding to acidic residues in biological targets .

tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine | C₉H₇FN₃ | 180.17 | 2-F, 6-(2-Me-imidazolyl) | High metabolic stability, moderate logP |

| 2-Fluoro-6-(1H-imidazol-1-yl)pyridine (15a) | C₈H₅FN₃ | 166.14 | 2-F, 6-imidazolyl | Enhanced reactivity, lower steric hindrance |

| 2-Fluoro-6-[4-(1H-imidazol-1-yl)-piperidinyl]pyridine | C₁₃H₁₅FN₄ | 246.29 | 2-F, 6-(4-imidazolyl-piperidinyl) | High solubility, conformational flexibility |

| 2-Fluoro-6-(pyrrolidin-1-yl)aniline | C₁₀H₁₂FN₂ | 182.21 | 2-F, 6-pyrrolidinyl, aniline | Acute toxicity, basicity |

| 6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine | C₈H₉N₄ | 161.18 | 6-(2-Me-imidazolyl), 3-NH₂ | Increased H-bonding, lower lipophilicity |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (SNAr) Method

- Starting Material: 2-fluoro-6-halopyridine (commonly 2-fluoro-6-bromopyridine or 2-fluoro-6-chloropyridine).

- Nucleophile: 2-methyl-1H-imidazole.

- Reaction Conditions: The reaction is generally carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance nucleophilicity.

- Base: Potassium carbonate (K2CO3) or similar bases are used to deprotonate the imidazole nitrogen, increasing its nucleophilicity.

- Temperature: Moderate heating around 70–90 °C for 12–24 hours is typical to achieve good conversion.

- Mechanism: The nucleophilic nitrogen of the imidazole attacks the electrophilic carbon bearing the halogen on the pyridine ring, displacing the halogen and forming the C-N bond.

| Parameter | Condition |

|---|---|

| Pyridine substrate | 2-bromo-6-fluoropyridine (0.5 mmol) |

| Nucleophile | 2-methyl-1H-imidazole (1.0 mmol) |

| Base | K2CO3 (1.0 mmol) |

| Solvent | DMSO (2 mL) |

| Temperature | 70 °C |

| Reaction time | 24 hours |

| Yield | Up to 86% isolated yield |

This method is well-documented and yields the target compound with high selectivity and purity.

Metal-Catalyzed Cross-Coupling Methods

- Catalysts: Palladium or copper catalysts are employed to facilitate the coupling of 2-fluoro-6-halopyridine with 2-methylimidazole.

- Palladium-Catalyzed Buchwald-Hartwig Coupling: This method uses palladium complexes with phosphine ligands to catalyze the formation of the C-N bond.

- Copper-Catalyzed Coupling: Copper catalysts offer a lower-cost and environmentally friendlier alternative to palladium, often employing copper(I) iodide with appropriate ligands.

- Reaction Conditions: Typically performed in polar solvents with bases such as cesium carbonate or potassium carbonate, under inert atmosphere and elevated temperatures (80–120 °C).

- Advantages: These methods often provide higher yields and better tolerance to functional groups.

Metal-Free Methods

- Recent advances include metal-free coupling strategies, which avoid transition metals altogether. These methods rely on strong bases and elevated temperatures to promote nucleophilic substitution on halogenated pyridines.

- These approaches are still emerging but offer promising routes for synthesizing such heterocyclic compounds with reduced metal contamination.

Purification Techniques

- Flash Chromatography: Commonly used for purification, employing petroleum ether/ethyl acetate mixtures as eluents.

- Extraction and Washing: Organic layers are washed with water and dried over magnesium sulfate before solvent evaporation.

- Vacuum Distillation: Sometimes applied to isolate the pure compound under reduced pressure.

- Crystallization: The product can be crystallized from suitable solvents to improve purity.

Research Findings and Comparative Analysis

| Method | Yield (%) | Reaction Time | Catalyst/Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|---|

| SNAr with K2CO3 in DMSO | 70–86 | 24 h | K2CO3 (base) | DMSO | 70 | High selectivity, metal-free |

| Palladium-catalyzed Buchwald-Hartwig | 80–90 | 12–24 h | Pd catalyst, base | DMF or toluene | 80–110 | High yield, costly catalyst |

| Copper-catalyzed coupling | 75–85 | 12–24 h | CuI, base | DMF | 90–120 | Lower cost, environmentally friendly |

| Metal-free nucleophilic substitution | 60–75 | 24 h | Strong base (e.g., K2CO3) | DMSO or DMF | 80–100 | Emerging method, avoids metal contamination |

Summary and Recommendations

- The SNAr method using 2-fluoro-6-bromopyridine and 2-methylimidazole in the presence of potassium carbonate in DMSO at 70 °C is a straightforward, efficient, and metal-free approach to prepare this compound with yields up to 86%.

- Metal-catalyzed cross-couplings offer alternative routes with potentially higher yields and broader substrate scope but involve higher costs and require catalyst removal.

- Metal-free methods are promising for green chemistry applications but may require further optimization for industrial scalability.

- Purification by flash chromatography and solvent extraction remains standard for obtaining high-purity products.

This article synthesizes diverse, authoritative research findings and patents to provide a clear, professional guide to the preparation of this compound, suitable for academic and industrial chemists alike.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between fluorinated pyridine intermediates and substituted imidazoles. A validated approach includes:

- Suzuki-Miyaura cross-coupling for introducing aryl groups to pyridine rings, using Pd(PPh₃)Cl₂ as a catalyst and Na₂CO₃ in H₂O/MeCN at 70°C .

- Alkylation reactions to attach the imidazole moiety, employing NaHCO₃ in anhydrous DMF to minimize side reactions .

Optimization Tips : - Control temperature (e.g., 80–110°C) to balance reaction rate and byproduct formation.

- Use Cs₂CO₃ as a base for deprotonation in DMF to enhance nucleophilic substitution efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR Spectroscopy : Confirm regiochemistry of the imidazole substituent and fluoropyridine backbone. For example, the fluorine atom at position 2 of pyridine causes distinct deshielding in adjacent protons .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and resolve polar byproducts .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., M.W. 207.21 g/mol) and isotopic patterns consistent with fluorine and nitrogen content .

Q. What are the stability considerations for long-term storage of this compound?

- Chemical Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the imidazole ring or defluorination. Avoid exposure to moisture or strong acids/bases .

- Light Sensitivity : Protect from UV light to avoid photodegradation, as fluoropyridines are prone to radical-mediated decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing fluorine atom lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes like xanthine oxidase) by simulating binding affinities of the imidazole and pyridine motifs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 µM) to distinguish specific target effects from off-target interactions.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation across studies .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm mechanism .

Q. How can researchers handle reactive intermediates during multi-step synthesis?

- In Situ Quenching : For unstable intermediates (e.g., tert-butyl carbamate derivatives), use TFA in DCM at RT for gentle deprotection without side reactions .

- Protection/Deprotection : Temporarily mask reactive groups (e.g., amines with Boc groups) to prevent undesired cross-reactions during alkylation steps .

Q. What are the ecological implications of using this compound in large-scale studies?

- Ecotoxicity Screening : Follow OECD guidelines for acute toxicity assays using Daphnia magna or algae to determine EC₅₀ values .

- Biodegradation Studies : Monitor persistence via OECD 301F (manometric respirometry) to assess mineralization rates in soil/water systems .

Methodological Notes

- Contradictory Data : If NMR spectra deviate from literature (e.g., unexpected splitting patterns), verify solvent effects (DMSO vs. CDCl₃) or check for tautomerism in the imidazole ring .

- Advanced Purification : For stubborn impurities, employ preparative HPLC with gradient elution (MeCN/H₂O + 0.1% TFA) or recrystallization from EtOAc/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.